tert-butyl (3R,4R)-3-methoxy-4-(methylamino)pyrrolidine-1-carboxylate
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Overview
Description
tert-Butyl (3R,4R)-3-methoxy-4-(methylamino)pyrrolidine-1-carboxylate is a chemical compound with a complex structure that includes a pyrrolidine ring substituted with methoxy and methylamino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (3R,4R)-3-methoxy-4-(methylamino)pyrrolidine-1-carboxylate typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the pyrrolidine ring, followed by the introduction of the methoxy and methylamino groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reaction monitoring may be employed to enhance efficiency and consistency.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (3R,4R)-3-methoxy-4-(methylamino)pyrrolidine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The methoxy and methylamino groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized pyrrolidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl (3R,4R)-3-methoxy-4-(methylamino)pyrrolidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.
Biology
In biological research, this compound may be used as a probe to study enzyme-substrate interactions or as a precursor for the synthesis of biologically active molecules. Its structural features make it a valuable tool for investigating biochemical pathways and mechanisms.
Medicine
In medicine, derivatives of this compound could be explored for their potential therapeutic properties. The presence of the pyrrolidine ring and functional groups may confer biological activity, making it a candidate for drug development.
Industry
In industrial applications, this compound can be used in the production of specialty chemicals, agrochemicals, and materials science. Its versatility and reactivity make it a valuable intermediate in various manufacturing processes.
Mechanism of Action
The mechanism of action of tert-butyl (3R,4R)-3-methoxy-4-(methylamino)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups can form hydrogen bonds, electrostatic interactions, and hydrophobic contacts with these targets, modulating their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (3R,4R)-3-hydroxy-4-(methylamino)pyrrolidine-1-carboxylate
- tert-Butyl (3R,4R)-4-(aminomethyl)-3-hydroxypiperidine-1-carboxylate
Uniqueness
tert-Butyl (3R,4R)-3-methoxy-4-(methylamino)pyrrolidine-1-carboxylate is unique due to the presence of both methoxy and methylamino groups on the pyrrolidine ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, setting it apart from similar compounds that may lack one or both of these groups.
Properties
Molecular Formula |
C11H22N2O3 |
---|---|
Molecular Weight |
230.30 g/mol |
IUPAC Name |
tert-butyl (3R,4R)-3-methoxy-4-(methylamino)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C11H22N2O3/c1-11(2,3)16-10(14)13-6-8(12-4)9(7-13)15-5/h8-9,12H,6-7H2,1-5H3/t8-,9-/m1/s1 |
InChI Key |
AAKFNMYHCBQIQV-RKDXNWHRSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]([C@@H](C1)OC)NC |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)OC)NC |
Origin of Product |
United States |
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